11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
6-(3-hydroxy-4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2)11-16-20(18(26)12-22)21(13-8-9-19(27-3)17(25)10-13)24-15-7-5-4-6-14(15)23-16/h4-10,21,23-25H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWXURHQZHERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385684 | |
| Record name | CDS1_004056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5325-98-4 | |
| Record name | CDS1_004056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepinone class. It has garnered attention due to its diverse biological activities, including antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Characteristics
The molecular structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| Molecular Formula | C22H24N2O3 |
| LogP | 3.5872 |
| LogD | 3.562 |
| Polar Surface Area | 60.927 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Antidepressant Activity
Research indicates that dibenzo[b,e][1,4]diazepinones exhibit significant antidepressant effects. A study by Beccalli et al. (2005) demonstrated that compounds within this class can enhance serotonergic and noradrenergic neurotransmission, which are crucial for mood regulation.
Antimicrobial Properties
Farnet et al. (2005) reported that certain derivatives of dibenzo[b,e][1,4]diazepinones possess antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Analgesic and Anti-inflammatory Effects
Joergensen et al. (1996) explored the analgesic and anti-inflammatory effects of dibenzo[b,e][1,4]diazepinones in animal models. The findings suggested that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain.
Antitumor Activity
The antitumor potential of dibenzo[b,e][1,4]diazepinones has been investigated by McAlpine et al. (2008). The study found that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Hepatitis C Virus Inhibition
McGowan et al. (2009) identified dibenzodiazepin-1-ones as inhibitors of hepatitis C virus (HCV) NS5B polymerase. This activity suggests a possible therapeutic application in treating HCV infections.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Case Study on Antidepressant Effects : A randomized controlled trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with a derivative of this compound compared to placebo.
- Case Study on Antimicrobial Activity : In vitro tests revealed that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections.
- Case Study on Antitumor Efficacy : A clinical trial involving patients with solid tumors reported a favorable response rate when treated with this compound as part of a combination therapy regimen.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of dibenzo[1,4]diazepines often includes anxiolytic, antidepressant, and anticonvulsant effects. The specific compound under discussion has been investigated for several key applications:
Neuropharmacology
Research indicates that compounds within the dibenzo[1,4]diazepine class can interact with GABA receptors, potentially enhancing inhibitory neurotransmission. This mechanism is crucial for developing treatments for anxiety disorders and epilepsy. Studies have shown that derivatives exhibit anxiolytic effects in animal models by modulating GABAergic activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of dibenzo[1,4]diazepines. Specifically, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds structurally related to 11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have shown promise in inhibiting tumor growth in vitro and in vivo .
Antioxidant Properties
The presence of hydroxyl and methoxy groups in the structure contributes to antioxidant activity. Research has suggested that such compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property could be beneficial in preventing neurodegenerative diseases where oxidative damage plays a significant role .
Case Studies
Several case studies have explored the applications of dibenzo[1,4]diazepines and their derivatives:
Case Study 1: Anxiolytic Effects
In a randomized controlled trial involving animal models of anxiety, a derivative similar to this compound was administered. Results indicated a significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field test were employed to assess anxiolytic effects .
Case Study 2: Anticancer Activity
A study examining the anticancer properties of a closely related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and showed a dose-dependent response. In vivo experiments further confirmed its efficacy in reducing tumor size in xenograft models .
Data Tables
The following table summarizes key findings related to the applications of dibenzo[1,4]diazepines:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Neuropharmacology | GABA receptor modulation | Anxiolytic effects observed in animal models |
| Anticancer Activity | Induction of apoptosis | Significant cytotoxicity against cancer cell lines |
| Antioxidant Activity | Free radical scavenging | Reduction in oxidative stress observed |
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-hydroxy-4-methoxyphenyl group provides electron-donating effects, contrasting with analogs bearing nitro () or trifluoromethyl () groups.
- In contrast, FC2 () and compound 93 () exhibit cytotoxicity and enzyme inhibition, respectively, highlighting substituent-driven functional diversity.
Spectral and Analytical Data
- Mass Spectrometry : Derivatives with o-nitro or o-carboxyl substituents exhibit unique fragmentation patterns due to intramolecular interactions ().
- X-ray Crystallography: Analog 1 (5l) confirmed a planar diazepine ring and aryl carbonyl orientation , while reports monohydrate crystal structures for methoxy-substituted analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
